5-Norbornene-2-methylamine

Descripción general

Descripción

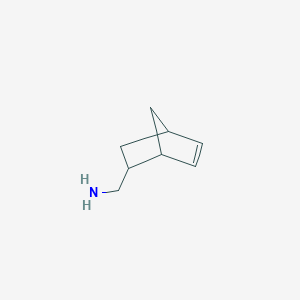

5-Norbornene-2-methylamine is an organic compound with the chemical formula C8H13N. It is a colorless liquid with a strong amine odor. This compound is commonly used in organic synthesis as a starting material for the preparation of various other compounds. Its structure consists of a norbornene ring with a methylamine group attached to the second carbon atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 5-Norbornene-2-methylamine typically involves the reaction of norbornene with methylamine. This reaction is usually carried out in the presence of hydrochloric acid as a catalyst. The reaction conditions include maintaining an appropriate temperature and pressure to ensure the efficient formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is optimized to achieve high yields and purity. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants .

Análisis De Reacciones Químicas

Types of Reactions: 5-Norbornene-2-methylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products:

Oxidation: Amine oxides.

Reduction: Secondary or tertiary amines.

Substitution: Substituted amines with various functional groups

Aplicaciones Científicas De Investigación

2.1. Drug Delivery Systems

Due to its amino functional groups, 5-norbornene-2-methylamine derivatives can be engineered to form hydrogels that are responsive to environmental stimuli (e.g., pH changes). Such hydrogels can encapsulate therapeutic agents and release them in a controlled manner, enhancing the efficacy of drug delivery systems .

Case Study: Gene Delivery Vectors

Research has demonstrated that polymers derived from this compound can be utilized as gene delivery vectors. The amino groups facilitate complexation with nucleic acids, improving transfection efficiency while maintaining low cytotoxicity levels . This application is particularly relevant in gene therapy and vaccine development.

Material Science

3.1. Crosslinked Hydrogels

This compound is also employed in the formulation of crosslinked hydrogels for tissue engineering applications. These hydrogels can mimic the extracellular matrix and support cell growth and differentiation. The ability to tailor their mechanical properties and degradation rates makes them suitable for various biomedical applications .

3.2. Composite Materials

In material science, this compound can be incorporated into composite materials to enhance their mechanical strength and thermal stability. The incorporation of such compounds into polymer matrices can lead to advanced materials with improved performance characteristics for automotive and aerospace applications.

Mecanismo De Acción

The mechanism by which 5-Norbornene-2-methylamine exerts its effects depends on the specific application. In polymerization reactions, the compound undergoes ring-opening metathesis polymerization, where the norbornene ring opens and forms long polymer chains. The presence of the amine group allows for further functionalization and cross-linking, enhancing the properties of the resulting polymer .

In biological applications, the compound’s amine group can interact with various molecular targets, potentially influencing biological pathways and processes. The exact mechanisms are still under investigation and depend on the specific context of use .

Comparación Con Compuestos Similares

- 5-(Aminomethyl)bicyclo[2.2.1]hept-2-ene

- 5-(Aminomethyl)norbornene

- 5-Norbornene-2-methanamine

Comparison: 5-Norbornene-2-methylamine is unique due to its specific structure, which combines the norbornene ring with a methylamine group. This combination imparts distinct reactivity and properties compared to other similar compounds. For instance, the presence of the norbornene ring allows for polymerization reactions, while the amine group provides sites for further chemical modifications .

Actividad Biológica

5-Norbornene-2-methylamine (CAS Number: 95-10-3) is a bicyclic amine that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its synthesis, characterization, and specific case studies highlighting its effects.

This compound is characterized by the molecular formula and a molecular weight of 123.20 g/mol. It exists as a mixture of isomers, primarily utilized in organic synthesis and polymer chemistry. The compound can be synthesized through various methods, including ring-opening metathesis polymerization (ROMP) and reactions involving phthalic anhydride, which yield derivatives like poly(norbornene-methylamine) .

Synthesis Overview:

- Method : ROMP or reaction with phthalic anhydride.

- Yield : Optimized yields can reach up to 94.5% under specific conditions (temperature of 130 °C for 20 minutes) .

Biological Activity

The biological activity of this compound is multifaceted, encompassing antimicrobial properties, cytotoxicity against cancer cells, and potential applications in drug delivery systems.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. The amino group in the structure enhances its reactivity, allowing it to interact with various biological targets. For instance, studies have shown that certain derivatives can inhibit bacterial growth effectively, making them candidates for developing new antimicrobial agents .

Cytotoxicity Studies

A notable area of research involves the cytotoxic effects of this compound on cancer cell lines. In vitro studies demonstrated that the compound could induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and inhibition of migration:

- Cell Lines Tested : MGC-803 (gastric cancer) and HGC-27.

- IC50 Values : Approximately 5.1 μM for MGC-803 cells and 7.6 μM for HGC-27 cells .

These findings suggest that this compound may interfere with cellular processes critical for cancer progression.

Case Study 1: Anticancer Activity

In a study examining the anticancer potential of various isoquinoline alkaloids, it was found that compounds derived from this compound demonstrated significant inhibitory effects on cancer cell proliferation. The mechanism involved G2/M phase arrest, leading to reduced cell viability and increased apoptosis markers .

Case Study 2: Drug Delivery Applications

Another research avenue explored the use of poly(norbornene-methylamine) as a drug delivery system. The polymer's structure allows for functionalization with therapeutic agents, enhancing their stability and bioavailability. In vitro tests showed improved release profiles compared to conventional delivery systems .

Characterization Techniques

To understand the properties and confirm the biological activity of this compound, several characterization techniques are employed:

| Technique | Purpose |

|---|---|

| FTIR Spectroscopy | Identifies functional groups and confirms chemical structure. |

| NMR Spectroscopy | Provides detailed information on molecular structure and purity. |

| Thermogravimetric Analysis (TGA) | Assesses thermal stability and decomposition temperatures. |

These techniques are essential for validating the synthesis process and ensuring the quality of the compound used in biological assays.

Propiedades

IUPAC Name |

2-bicyclo[2.2.1]hept-5-enylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBALIGLOMYEKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289472 | |

| Record name | 1-(Bicyclo[2.2.1]hept-5-en-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-10-3 | |

| Record name | 5-Norbornene-2-methylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61523 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Norbornene-2-methylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61481 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Bicyclo[2.2.1]hept-5-en-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Norbornene-2-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 5-Norbornene-2-methylamine considered a useful building block in polymer chemistry?

A: this compound is a versatile monomer in Ring-Opening Metathesis Polymerization (ROMP) reactions. [] This polymerization technique allows for the creation of polymers with controlled molecular weights and narrow polydispersity indices (PDI), indicating a more uniform polymer chain length distribution. [] This control over the polymerization process makes it particularly attractive for synthesizing well-defined polymers.

Q2: How does the structure of this compound contribute to its applications in biomaterial development?

A: The primary amine group (-NH2) in this compound plays a crucial role in its biomaterial applications. This group enables its use in developing double crosslinked alginate (DC-Alg) hydrogels. [] Specifically, this compound can be conjugated to alginate, and subsequent crosslinking with calcium chloride and ultraviolet light results in a hydrogel with enhanced mechanical properties compared to alginate alone. [] This modified hydrogel exhibits properties similar to natural cartilage, making it promising for cartilage tissue engineering. []

Q3: What analytical techniques are typically employed to characterize polymers synthesized using this compound?

A: Common characterization techniques for polymers derived from this compound include Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H-NMR), and gel permeation chromatography (GPC). [] FTIR helps identify functional groups present in the polymer, 1H-NMR provides structural information, and GPC determines the polymer's molecular weight and its distribution. [] These techniques provide valuable insights into the polymer's structure and properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.